AMG-18 Clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AMG-18 Hydrochloride, also known as Kira8 Hydrochloride, is a potent and selective inhibitor of the enzyme inositol-requiring enzyme 1 alpha (IRE1α). This compound is primarily used in scientific research to study the unfolded protein response in cancer and other diseases. It exhibits high selectivity for IRE1α, making it a valuable tool in biochemical and pharmacological studies .

Aplicaciones Científicas De Investigación

AMG-18 Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the unfolded protein response and its role in various biochemical pathways.

Biology: Helps in understanding the mechanisms of cellular stress responses and their implications in diseases.

Medicine: Investigated for its potential therapeutic effects in cancer and other diseases involving the unfolded protein response.

Industry: Utilized in the development of new drugs and therapeutic agents targeting IRE1α

Mecanismo De Acción

Target of Action

AMG-18 Hydrochloride is a potent and selective IRE1α inhibitor . IRE1α (Inositol-Requiring Enzyme 1 alpha) is a transmembrane protein kinase and endoribonuclease that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum .

Mode of Action

AMG-18 Hydrochloride functions by binding to and activating the calcium-sensing receptor (CaSR) in the parathyroid gland . It allosterically attenuates IRE1α RNase activity . This results in a reduction of circulating levels of parathyroid hormone and calcium .

Biochemical Pathways

The primary biochemical pathway affected by AMG-18 Hydrochloride is the unfolded protein response (UPR) . By inhibiting IRE1α, AMG-18 Hydrochloride can modulate the UPR, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Pharmacokinetics

It is known that the compound issoluble in water and DMSO , which may facilitate its distribution in biological systems .

Result of Action

The inhibition of IRE1α by AMG-18 Hydrochloride leads to a reduction in the levels of circulating parathyroid hormone and calcium . This can have significant effects at the molecular and cellular levels, particularly in the context of conditions like secondary hyperparathyroidism .

Análisis Bioquímico

Biochemical Properties

AMG-18 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of IRE1α. IRE1α is an endoplasmic reticulum (ER) stress sensor that activates the UPR, a cellular stress response related to the ER. AMG-18 Hydrochloride binds to IRE1α and inhibits its RNase activity, which is essential for the splicing of XBP1 mRNA, a key step in the UPR pathway . This inhibition disrupts the UPR, leading to reduced cell survival under stress conditions. The compound exhibits high selectivity for IRE1α over other kinases, making it a valuable tool for studying the UPR and its role in disease .

Cellular Effects

AMG-18 Hydrochloride affects various types of cells by modulating the UPR. In cancer cells, the inhibition of IRE1α by AMG-18 Hydrochloride can lead to increased apoptosis and reduced proliferation, as these cells often rely on the UPR for survival under the stressful conditions of the tumor microenvironment . Additionally, AMG-18 Hydrochloride has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by altering the activity of IRE1α and its downstream targets .

Molecular Mechanism

The molecular mechanism of AMG-18 Hydrochloride involves its binding to the kinase domain of IRE1α, leading to allosteric inhibition of its RNase activity . This binding prevents the splicing of XBP1 mRNA, thereby inhibiting the production of the active transcription factor XBP1s, which is crucial for the adaptive response to ER stress . By blocking this pathway, AMG-18 Hydrochloride disrupts the UPR, leading to increased cellular stress and apoptosis in cells dependent on this pathway for survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AMG-18 Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . Prolonged exposure to AMG-18 Hydrochloride can lead to adaptive responses in cells, potentially altering its efficacy. Studies have shown that the compound can induce long-term changes in cellular function, including sustained inhibition of the UPR and increased sensitivity to ER stress .

Dosage Effects in Animal Models

The effects of AMG-18 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits IRE1α activity without causing significant toxicity . At higher doses, AMG-18 Hydrochloride can induce adverse effects, including toxicity and off-target interactions . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

AMG-18 Hydrochloride is involved in metabolic pathways related to the UPR. The compound interacts with enzymes and cofactors involved in the ER stress response, altering metabolic flux and metabolite levels . By inhibiting IRE1α, AMG-18 Hydrochloride disrupts the normal processing of proteins within the ER, leading to changes in cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, AMG-18 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, including solubility and stability . AMG-18 Hydrochloride tends to accumulate in the ER, where it exerts its inhibitory effects on IRE1α .

Subcellular Localization

AMG-18 Hydrochloride is primarily localized to the ER, where it interacts with IRE1α . The compound’s activity is dependent on its localization, as it needs to be in close proximity to IRE1α to exert its inhibitory effects . Post-translational modifications and targeting signals may influence the subcellular distribution of AMG-18 Hydrochloride, affecting its potency and efficacy .

Métodos De Preparación

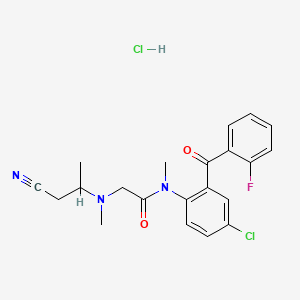

Synthetic Routes and Reaction Conditions: The synthesis of AMG-18 Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of 2-chloro-N-[6-methyl-5-[3-[2-[(3S)-3-piperidinylamino]-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]benzenesulfonamide. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of AMG-18 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: AMG-18 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Comparación Con Compuestos Similares

KIRA6: Another selective inhibitor of IRE1α, but with different potency and selectivity profiles.

4μ8C: A small molecule inhibitor of IRE1α with distinct chemical structure and mechanism of action.

Uniqueness of AMG-18 Hydrochloride: AMG-18 Hydrochloride stands out due to its high selectivity and potency for IRE1α. It exhibits an IC50 value of 5.9 nM, making it one of the most effective inhibitors of this enzyme. Its unique chemical structure allows for specific interactions with the target enzyme, providing valuable insights into the unfolded protein response .

Propiedades

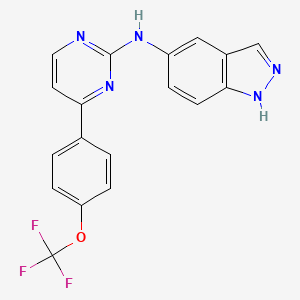

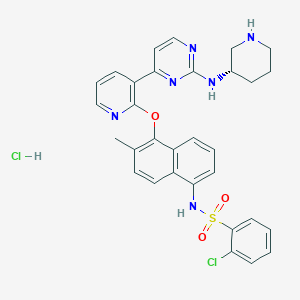

IUPAC Name |

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWIPRHGMZTPSB-BOXHHOBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl2N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.